3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde
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Overview
Description
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is an organic compound that features both a nitro group and an imidazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the nitration of benzaldehyde to produce 3-nitrobenzaldehyde . This intermediate is then subjected to further reactions to introduce the imidazole ring and the carbaldehyde group. The specific conditions for these reactions can vary, but they often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aldehyde group can be oxidized to a carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the aldehyde group would produce a carboxylic acid .
Scientific Research Applications
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The nitro group and imidazole ring are key functional groups that can participate in various biochemical pathways, potentially leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the imidazole ring.
4,5-Diphenyl-imidazol-1,2,3-triazole: Contains an imidazole ring but has different substituents.
3-Nitrobenzyl alcohol: Similar but with an alcohol group instead of an aldehyde.
Uniqueness
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is unique due to the combination of its nitro group, benzyl group, and imidazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications .
Biological Activity
3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a nitro group attached to a benzyl moiety, which is further connected to an imidazole ring. The presence of the nitro group is significant as it often enhances the biological activity of organic compounds. The synthesis of this compound generally involves the reaction of appropriate benzyl and imidazole derivatives under controlled conditions. While specific synthetic routes for this compound were not detailed in the sources, similar compounds have been synthesized using microwave-assisted methods, which enhance yields and reduce reaction times .
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives containing nitro groups have shown promise in inhibiting cancer cell proliferation through various mechanisms such as:
- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication; its inhibition can lead to cancer cell death.
- Induction of Apoptosis : Compounds similar to this compound have been reported to enhance caspase activity, leading to apoptosis in cancer cells like MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Antimicrobial Activity
The imidazole ring is well-known for its antimicrobial properties. Research on related benzimidazole derivatives has shown effectiveness against Mycobacterium tuberculosis (Mtb), suggesting that this compound might also possess similar activity. For example, certain benzimidazole derivatives displayed IC50 values as low as 2.32 μM against Mtb, indicating strong potential for development as antimicrobial agents .
Case Studies
- Anticancer Activity : A study evaluating structurally similar compounds found that those with nitro substitutions exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 2.43 μM to 14.65 μM. These findings highlight the potential for this compound in oncological applications .
- Antimicrobial Efficacy : Another investigation into benzimidazole derivatives revealed selective inhibition against Mtb strains with IC50 values indicating high potency and low toxicity towards human cells, suggesting a favorable therapeutic index for compounds like this compound .
Research Findings Summary Table
Properties
CAS No. |
85103-01-1 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-2-1-3-10(4-9)14(16)17/h1-5,7-8H,6H2 |
InChI Key |
KDNSSUMBMSLCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC=C2C=O |
Origin of Product |
United States |
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